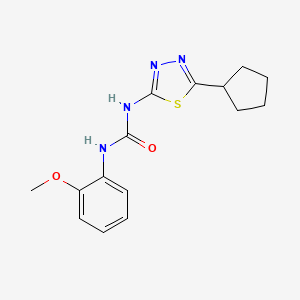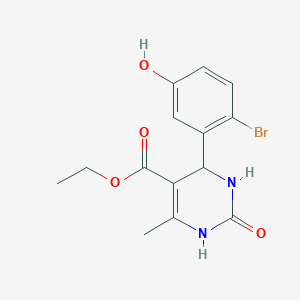![molecular formula C22H16N2O4 B3925242 2-{2-[5-(2-methyl-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B3925242.png)
2-{2-[5-(2-methyl-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol
Overview
Description
2-{2-[5-(2-methyl-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol, commonly known as MNQ, is a synthetic organic compound that has gained significant attention in scientific research due to its potential medicinal properties. MNQ belongs to the family of quinoline derivatives, which are known for their diverse biological activities. In
Scientific Research Applications
MNQ has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. MNQ has also been investigated for its potential use as a fluorescent probe for metal ions and as a photosensitizer for photodynamic therapy.
Mechanism of Action
The exact mechanism of action of MNQ is not fully understood. However, studies suggest that it may exert its biological effects by interacting with cellular DNA and proteins, inhibiting enzymes, and modulating signaling pathways.
Biochemical and Physiological Effects
MNQ has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and viruses. MNQ has also been shown to exhibit antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using MNQ in lab experiments is its synthetic accessibility, which allows for easy production and modification. MNQ also exhibits good stability and solubility in various solvents. However, one limitation of using MNQ is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for MNQ research. One direction is to investigate its potential use in combination with other drugs or therapies for enhanced efficacy. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. MNQ can also be further modified to improve its biological activity and reduce its toxicity. Finally, MNQ can be used as a starting point for the synthesis of new quinoline derivatives with diverse biological activities.
Conclusion
In conclusion, MNQ is a synthetic organic compound that has shown promising results in various scientific research applications. Its potential medicinal properties make it a valuable tool for drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential use in various therapeutic applications.
properties
IUPAC Name |
2-[(E)-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]ethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-14-13-17(24(26)27)8-11-19(14)21-12-10-18(28-21)9-7-16-6-5-15-3-2-4-20(25)22(15)23-16/h2-13,25H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERYTDGIFGOYRV-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B3925172.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3925180.png)
![ethyl 4-{5-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate](/img/structure/B3925190.png)

![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoic acid](/img/structure/B3925207.png)
![7-{(2-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B3925215.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3925219.png)
![6-(4-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925224.png)


![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B3925263.png)
![5-oxo-N,9b-diphenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B3925264.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dimethoxyphenol](/img/structure/B3925267.png)